N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves the reaction between tryptamine and a benzofuran derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of the amine group of tryptamine with the carboxylic acid group of the benzofuran derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features.
N-[2-(1H-indol-3-yl)ethyl]-acetamide: A simpler indole derivative with different biological activities.
Uniqueness
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of the indole and benzofuran moieties, which may confer distinct biological and chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C27H24N2O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H24N2O2/c1-17-12-13-20-18(2)26(31-25(20)14-17)27(30)29-15-22(19-8-4-3-5-9-19)23-16-28-24-11-7-6-10-21(23)24/h3-14,16,22,28H,15H2,1-2H3,(H,29,30) |
InChI Key |
JJINYQBPDACCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=CC=C3)C4=CNC5=CC=CC=C54)C |
Origin of Product |
United States |
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